molecular formula C12H24S4 B14271113 6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane CAS No. 129034-91-9

6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane

Cat. No.: B14271113
CAS No.: 129034-91-9
M. Wt: 296.6 g/mol
InChI Key: CNPTVAWQVKRQNK-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane is a sulfur-containing macrocyclic compound It is known for its unique structure, which includes four sulfur atoms and two methyl groups attached to a 14-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane typically involves the reaction of 3,7-dithia-1,9-nonanedithiol with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure the formation of the desired macrocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The methyl groups and sulfur atoms can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the macrocyclic structure.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as donor sites, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane is unique due to the presence of two methyl groups, which can influence its chemical reactivity and stability. The combination of sulfur atoms and methyl groups in a 14-membered ring provides distinct properties that are not observed in similar compounds.

Properties

CAS No.

129034-91-9

Molecular Formula

C12H24S4

Molecular Weight

296.6 g/mol

IUPAC Name

6,6-dimethyl-1,4,8,11-tetrathiacyclotetradecane

InChI

InChI=1S/C12H24S4/c1-12(2)10-15-8-6-13-4-3-5-14-7-9-16-11-12/h3-11H2,1-2H3

InChI Key

CNPTVAWQVKRQNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCCSCCCSCCSC1)C

Origin of Product

United States

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